Acetic acid--2,4,6-trimethylphenol (1/1)
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Overview
Description
Acetic acid–2,4,6-trimethylphenol (1/1) is a chemical compound formed by the combination of acetic acid and 2,4,6-trimethylphenol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,4,6-trimethylphenol typically involves the esterification of 2,4,6-trimethylphenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2,4,6-trimethylphenol can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2,4,6-trimethylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifloaluminate ionic liquids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,4,6-trimethyl-1,4-benzoquinone
Reduction: 2,4,6-trimethylhydroquinone
Substitution: Various alkylated or acylated derivatives of 2,4,6-trimethylphenol
Scientific Research Applications
Acetic acid–2,4,6-trimethylphenol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–2,4,6-trimethylphenol involves its interaction with various molecular targets and pathways. For example, in its role as a precursor to vitamin E, the compound undergoes oxidation to form 2,4,6-trimethyl-1,4-benzoquinone, which is then further processed to produce vitamin E. The antioxidant properties of vitamin E help protect cells from oxidative damage by neutralizing free radicals .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: The parent compound, which lacks the acetic acid moiety.
2,3,6-Trimethylphenol: A structural isomer with different substitution patterns on the phenol ring.
2,4,6-Trinitrophenol: A nitro-substituted derivative with significantly different chemical properties.
Uniqueness
Acetic acid–2,4,6-trimethylphenol is unique due to its combination of acetic acid and 2,4,6-trimethylphenol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, particularly in the production of vitamin E and other bioactive compounds .
Properties
CAS No. |
19082-49-6 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
acetic acid;2,4,6-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChI Key |
UQWGYFXOPOJLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)O)C.CC(=O)O |
Origin of Product |
United States |
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